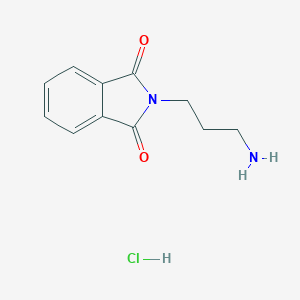

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Description

Properties

IUPAC Name |

2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,4-5H,3,6-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZFHTWRMQGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-14-2, 121821-01-0 |

Source

|

| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride, a key intermediate in the development of various bioactive molecules.[1] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug development.

Synthesis Pathway

The most common and direct pathway for the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione involves the condensation of phthalic anhydride with 1,3-diaminopropane. A critical challenge in this synthesis is achieving selective mono-acylation of the diamine to prevent the formation of di-substituted byproducts and polymeric materials. This is typically addressed by using a large excess of the diamine relative to the phthalic anhydride. The resulting free base, 2-(3-aminopropyl)isoindoline-1,3-dione, is then converted to its hydrochloride salt.

The overall reaction scheme can be visualized as follows:

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione (Free Base)

This procedure is adapted from general methods for the synthesis of N-substituted phthalimides, with modifications to favor mono-substitution of 1,3-diaminopropane.

Materials:

-

Phthalic Anhydride

-

1,3-Diaminopropane

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

-

Add a significant excess of 1,3-diaminopropane (at least 5-10 equivalents) to the solution. The large excess is crucial to minimize the formation of the di-substituted product.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-(3-aminopropyl)isoindoline-1,3-dione as a solid.

Synthesis of this compound

This procedure outlines the conversion of the free base to its hydrochloride salt.

Materials:

-

2-(3-Aminopropyl)isoindoline-1,3-dione (Free Base)

-

Anhydrous Ethanol or Isopropanol

-

Concentrated Hydrochloric Acid or HCl gas

Procedure:

-

Dissolve the purified 2-(3-aminopropyl)isoindoline-1,3-dione in a minimal amount of anhydrous ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold anhydrous ethanol or diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-(3-Aminopropyl)isoindoline-1,3-dione | 5367-21-5 | C₁₁H₁₂N₂O₂ | 204.23 | Not specified | Solid |

| This compound | 121821-01-0 | C₁₁H₁₃ClN₂O₂ | 240.69 | Not specified | White to off-white solid |

Note: Specific yield and melting point data can vary depending on the purity of reagents and reaction conditions.

Characterization Data

The structural confirmation of 2-(3-aminopropyl)isoindoline-1,3-dione and its hydrochloride salt is typically achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

| Compound | Key IR Peaks (cm⁻¹) |

| 2-(3-Aminopropyl)isoindoline-1,3-dione | ~3400-3300 (N-H stretch, primary amine), ~3050 (C-H stretch, aromatic), ~2940-2860 (C-H stretch, aliphatic), ~1770 and ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic) |

| This compound | ~3000-2800 (broad, N⁺-H stretch, ammonium salt), ~3050 (C-H stretch, aromatic), ~2940-2860 (C-H stretch, aliphatic), ~1770 and ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected chemical shifts for 2-(3-aminopropyl)isoindoline-1,3-dione in CDCl₃:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (phthalimide) | 7.8-7.9 | Multiplet | 2H |

| Aromatic (phthalimide) | 7.7-7.8 | Multiplet | 2H |

| -N-CH₂ -CH₂-CH₂-NH₂ | ~3.7 | Triplet | 2H |

| -N-CH₂-CH₂-CH₂ -NH₂ | ~2.8 | Triplet | 2H |

| -N-CH₂-CH₂ -CH₂-NH₂ | ~1.8 | Quintet | 2H |

| -CH₂-NH₂ | ~1.5 (broad) | Singlet | 2H |

Note: For the hydrochloride salt, the chemical shifts of the protons on the propyl chain, particularly those adjacent to the ammonium group, will be shifted downfield.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. The information contained herein is intended to support research, development, and application of this compound in various scientific disciplines.

Chemical Identity and Structure

This compound, a derivative of the phthalimide class of compounds, is characterized by an isoindoline-1,3-dione core functionalized with a 3-aminopropyl side chain. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride |

| CAS Number | 121821-01-0[1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂[1][2] |

| Molecular Weight | 240.69 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Summary of Physicochemical Data

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | See Section 3.1 |

| Boiling Point | Data not available | - |

| Solubility | Data not available | See Section 3.2 |

| pKa | Data not available | See Section 3.3 |

| LogP (Octanol/Water) | Data not available | See Section 3.4 |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard methodologies for the determination of the key properties of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered aqueous solutions at various pH values.

-

Procedure: An excess amount of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa value(s) of an ionizable compound like 2-(3-Aminopropyl)isoindoline-1,3-dione HCl are critical for understanding its behavior in physiological environments. The primary amine in the propyl side chain is the principal basic center.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the starting form of the compound. The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a compound with a primary amine, this will be the pKa of its conjugate acid.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the imide carbonyl groups (typically around 1700-1770 cm⁻¹) and the N-H bonds of the primary amine.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule, aiding in its structural elucidation.

Note: Specific spectral data for 2-(3-Aminopropyl)isoindoline-1,3-dione HCl were not found in the performed searches. The information above describes the expected spectroscopic features.

Biological Activity and Signaling Pathways

Derivatives of isoindoline-1,3-dione have shown potential as:

-

Neuroprotective agents: Some derivatives have been observed to protect neuronal-like cells from oxidative stress, potentially through the activation of the NRF2 signaling pathway.

-

Enzyme inhibitors: Certain isoindoline-1,3-dione compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[3]

-

Anti-inflammatory and Analgesic agents: The isoindoline-1,3-dione scaffold is present in several compounds with known anti-inflammatory and analgesic properties.[4][5]

-

Anticancer agents: Some N-substituted isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6]

The presence of the 3-aminopropyl side chain in the target compound suggests it may interact with biological targets differently than other derivatives and warrants further investigation into its specific biological activities.

Diagram: General Synthetic Pathway

The synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 1,3-diaminopropane. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Caption: General synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl.

Conclusion

This technical guide has summarized the available physicochemical information for 2-(3-Aminopropyl)isoindoline-1,3-dione HCl and provided standard experimental protocols for the determination of its key properties. While specific experimental data for this compound is limited in the public domain, the provided methodologies offer a clear path for its comprehensive characterization. The structural similarity to other biologically active isoindoline-1,3-dione derivatives suggests that this compound may also possess interesting pharmacological properties, warranting further investigation. This guide serves as a valuable resource for researchers and developers working with this and related compounds.

References

- 1. appchemical.com [appchemical.com]

- 2. 2-(3-AMINOPROPYL)ISOINDOLINE-1,3-DIONEHYDROCHORIDE [chemicalbook.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride (CAS Number: 121821-01-0), a versatile chemical intermediate with significant potential in pharmaceutical research and drug development. This document elucidates the core chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as a key building block for bioactive molecules. Detailed experimental protocols for the synthesis of related structures and relevant biological assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in modern medicinal chemistry.

Introduction

This compound is a derivative of phthalimide, the core structure of which is isoindoline-1,3-dione. The phthalimide moiety is a cornerstone in medicinal chemistry, famously recognized as the central scaffold in immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[1][2] The presence of a primary aminopropyl side chain in this compound offers a reactive handle for further chemical modifications, making it an invaluable linker and building block in the synthesis of a wide array of pharmacologically active compounds. Its applications span from the development of novel anti-inflammatory and analgesic agents to its use in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 121821-01-0 |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ |

| Molecular Weight | 240.69 g/mol |

| Appearance | White crystalline powder |

| Synonyms | N-(3-Aminopropyl)phthalimide hydrochloride |

| Storage Conditions | Room temperature, airtight, dry |

Synthesis

The synthesis of N-substituted phthalimides, such as the parent compound of the title hydrochloride, is typically achieved through the condensation of phthalic anhydride with a primary amine.

General Experimental Protocol: Synthesis of N-Substituted Phthalimides

This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine, which can be adapted for the synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione.

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., 1,3-diaminopropane for the target compound)

-

Glacial acetic acid

-

Ethanol for recrystallization

Procedure:

-

A mixture of phthalic anhydride (1.0 equivalent) and the primary amine (1.0 equivalent) is refluxed in glacial acetic acid.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[3]

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide.[3][5]

-

To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Applications in Drug Discovery and Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, imparting a range of biological activities. This compound serves as a versatile starting material or intermediate for the synthesis of compounds with therapeutic potential.

Analgesic and Anti-inflammatory Agents

Derivatives of isoindoline-1,3-dione have demonstrated significant analgesic and anti-inflammatory properties.[3] The aminopropyl side chain of the title compound can be further functionalized to generate novel candidates for the treatment of pain and inflammation.

This in-vivo assay is a common method for screening peripherally acting analgesics.[6][7]

Animals:

-

Swiss albino mice (20-25 g)

Reagents:

-

0.6% (v/v) acetic acid solution

-

Test compound (dissolved in a suitable vehicle)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle control (e.g., normal saline)

Procedure:

-

Animals are divided into groups (control, standard, and test groups).

-

The vehicle, standard drug, or test compound is administered (e.g., intraperitoneally or orally).

-

After a set period (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.[7]

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes) following a 5-minute latency period.[7]

-

The percentage inhibition of writhing is calculated for the standard and test groups relative to the control group.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8][9]

Reagents:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound

-

Standard drug (e.g., Diclofenac sodium)

Procedure:

-

A reaction mixture is prepared containing the test compound at various concentrations, albumin, and PBS.

-

The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes to induce denaturation.[8]

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[8]

-

The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.

Acetylcholinesterase Inhibitors

The phthalimide moiety has been identified as a pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[10]

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[4][11]

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

Test compound

Procedure:

-

In a 96-well plate, the buffer, AChE enzyme, DTNB, and the test compound (or solvent for control) are pre-incubated.[4]

-

The reaction is initiated by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance is measured kinetically at 412 nm using a microplate reader.[12]

-

The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13] They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The primary amine of this compound makes it an ideal building block for the linker component of PROTACs.[3][14]

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. ajpp.in [ajpp.in]

- 8. innpharmacotherapy.com [innpharmacotherapy.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. purformhealth.com [purformhealth.com]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 14. benchchem.com [benchchem.com]

The Core Mechanism of Action of Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a key pharmacophore in modern medicinal chemistry, is the foundation for a class of drugs with profound therapeutic effects, most notably in oncology and immunology. This guide provides an in-depth exploration of the core mechanism of action of these derivatives, focusing on their role as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. It consolidates key research findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes the critical molecular pathways.

The Central Mechanism: Molecular Glues for Targeted Protein Degradation

The primary mechanism of action for therapeutically significant isoindoline-1,3-dione derivatives, such as thalidomide and its more potent analogs lenalidomide and pomalidomide, is their function as Cereblon E3 ligase modulators.[1] These small molecules are not classical enzyme inhibitors but rather act as "molecular glues." They bind directly to Cereblon (CRBN), a substrate receptor protein within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN).[2]

This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally recognized by this E3 ligase. These newly recruited proteins are termed "neosubstrates."[2][3] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation is the key event that underlies the diverse therapeutic and toxicological effects of these drugs.

Two of the most well-characterized neosubstrates in the context of cancer therapy are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[3][4] These proteins are critical for the survival of multiple myeloma cells. By inducing their degradation, isoindoline-1,3-dione derivatives trigger apoptosis in malignant plasma cells.[4][5] Another important neosubstrate is Casein Kinase 1α (CK1α) , the degradation of which is central to the activity of lenalidomide in myelodysplastic syndrome with a del(5q) chromosomal deletion.[4]

The specific choice of neosubstrate to be degraded is determined by the precise chemical structure of the isoindoline-1,3-dione derivative, highlighting a sophisticated structure-activity relationship that can be exploited for drug design.[2]

Figure 1: CRBN-mediated protein degradation pathway.

Beyond this central mechanism, various derivatives of the isoindoline-1,3-dione scaffold have been developed to target other proteins, demonstrating the versatility of this chemical structure. These activities include:

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

-

Neuroprotective Effects: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the context of Alzheimer's disease.[9][10][11]

-

Oncogenic Kinase Inhibition: Targeting proteins such as S6K1 in breast cancer.[12]

-

PROTACs: The isoindoline-1,3-dione core is widely used as a CRBN-recruiting ligand in the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins of interest.[2][13][14]

Quantitative Data: A Comparative Analysis

The biological activity of isoindoline-1,3-dione derivatives is quantified by various metrics, including binding affinities and inhibitory concentrations. The following tables summarize key quantitative data from the literature for different target classes.

Table 1: Binding Affinities and Activity for Cereblon Modulators

| Compound | Target | Assay Type | Value | Cell Line / System | Reference |

|---|---|---|---|---|---|

| Thalidomide | CRBN | Binding Assay | Kd: ~2.5 µM | In vitro | [2],[5] |

| Lenalidomide | CRBN | Binding Assay | Kd: ~1.0 µM | In vitro | [5] |

| Pomalidomide | CRBN | Binding Assay | Kd: ~0.3 µM | In vitro | [5] |

| Lenalidomide | IKZF1/IKZF3 | Degradation | DC50: ~50 nM | MM.1S Cells | [4] |

| Pomalidomide | IKZF1/IKZF3 | Degradation | DC50: ~5 nM | MM.1S Cells |[] |

(Note: Kd = Dissociation Constant; DC50 = Concentration for 50% maximal degradation. Values are approximate and can vary based on experimental conditions.)

Table 2: Inhibitory Activity Against Cholinesterases

| Compound ID | Target | IC50 (µM) | Assay System | Reference |

|---|---|---|---|---|

| Derivative 15b | EeAChE | 0.034 | Electrophorus electricus AChE | [16] |

| Derivative 13b | EeAChE | 0.219 | Electrophorus electricus AChE | [16] |

| Derivative 3b | hAChE | 0.361 | Human AChE | [10] |

| Derivative 7a | AChE | 2.1 ± 0.6 | Ellman Method | [17] |

| Derivative 7f | AChE | 2.2 ± 0.5 | Ellman Method |[17] |

(Note: IC50 = Half-maximal inhibitory concentration; AChE = Acetylcholinesterase; hAChE = human AChE; EeAChE = Electrophorus electricus AChE.)

Table 3: Anti-inflammatory and Anticancer Activity

| Compound ID | Target / Assay | IC50 / CC50 (µg/mL) | Cell Line / System | Reference |

|---|---|---|---|---|

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Viability (CC50) | 0.26 | Raji cells | [18] |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Viability (CC50) | 3.81 | K562 cells | [18] |

| ZM4 | COX-2 Inhibition | ~5 µM (91% inhibition) | In vitro enzyme assay |[7] |

(Note: CC50 = 50% cytotoxic concentration.)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies for key assays used to characterize the mechanism of action of isoindoline-1,3-dione derivatives.

Protocol: Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to determine the ability of a compound to induce the degradation of a target protein (e.g., IKZF1) in a cellular context.

-

Cell Culture: Culture multiple myeloma (e.g., MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Seed cells in 6-well plates at a density of 1x10⁶ cells/mL. Treat the cells with the isoindoline-1,3-dione derivative at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 4, 8, 12, or 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative protein levels.

Figure 2: General workflow for Western Blot analysis.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of compounds against AChE and BuChE.[17]

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in PB.

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE in PB.

-

Enzyme Solution: AChE or BuChE diluted in PB to a working concentration.

-

Test Compound: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

140 µL of Phosphate Buffer (pH 8.0).

-

20 µL of DTNB solution.

-

20 µL of the test compound solution at different concentrations.

-

-

Mix and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Calculation:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (enzyme activity without inhibitor).

-

The formula is: % Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100, where V₀ is the reaction rate of the control and Vᵢ is the reaction rate in the presence of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The isoindoline-1,3-dione scaffold is a remarkably versatile platform in drug discovery. Its primary and most impactful mechanism of action involves the modulation of the CRL4^CRBN E3 ubiquitin ligase, enabling the targeted degradation of disease-driving proteins. This "molecular glue" approach has revolutionized the treatment of multiple myeloma and continues to be a fertile area of research, particularly with its application in PROTAC technology. Furthermore, the ability to modify the core structure to inhibit other targets, such as cholinesterases and cyclooxygenases, underscores its status as a privileged scaffold. A deep understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel and highly specific therapeutics based on this important chemical entity.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 13. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-Substituted Isoindoline-1,3-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a diverse range of biologically active compounds. N-substitution of this phthalimide core has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. These derivatives have garnered significant attention for their potential applications in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of N-substituted isoindoline-1,3-diones, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Diverse Biological Landscape

N-substituted isoindoline-1,3-dione derivatives exhibit a remarkable array of biological properties, including:

-

Anticancer Activity: These compounds have demonstrated cytotoxicity against various cancer cell lines, including blood, breast, lung, and prostate cancers.[1][2][3] Their mechanisms of action often involve the induction of apoptosis and necrosis.[1] Some derivatives also show inhibitory activity against key targets in oncology, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK).[4]

-

Anti-inflammatory and Analgesic Effects: The phthalimide moiety is a well-known pharmacophore for anti-inflammatory and analgesic agents.[5][6][7] Certain derivatives have shown potent analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.[4][6] Their anti-inflammatory action can be attributed to the inhibition of enzymes like cyclooxygenase (COX).[7][8][9]

-

Neuroprotective Properties: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds have shown promise.[10][11][12] They can protect neuronal cells from oxidative stress by activating the NRF2 signaling pathway and inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11]

-

Antimicrobial and Other Activities: The versatility of the isoindoline-1,3-dione scaffold extends to antimicrobial, anticonvulsant, antioxidant, and hypoglycemic activities.[8]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of N-substituted isoindoline-1,3-dione derivatives from the cited literature.

Table 1: Anticancer Activity

| Compound | Cancer Cell Line | Assay | Activity (IC50/CC50) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxicity | 0.26 µg/mL | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxicity | 3.81 µg/mL | [1] |

| Compound 32 (structure not specified) | Not specified | EGFR-TK Inhibition | 0.065 µM | [4] |

| Compound 48 (structure not specified) | Not specified | EGFR-TK Inhibition | 0.089 µM | [4] |

| Compound 22 (structure not specified) | Not specified | EGFR-TK Inhibition | 0.093 µM | [4] |

Table 2: Cholinesterase Inhibition

| Compound | Enzyme | Assay | Activity (IC50) | Reference |

| Derivative I (phenyl at piperazine 4-position) | AChE | Ellman's Method | 1.12 µM | [11] |

| Derivative III (diphenylmethyl moiety) | BuChE | Ellman's Method | 21.24 µM | [11] |

| Para-fluoro substituted compounds 7a and 7f | AChE | Ellman's Method | 2.1 µM | [12] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted isoindoline-1,3-diones are mediated through various molecular mechanisms and signaling pathways.

One of the key pathways implicated in the neuroprotective effects of these compounds is the NRF2 signaling pathway . Under conditions of oxidative stress, certain isoindoline-1,3-dione derivatives can promote the nuclear translocation of NRF2, which in turn upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells.

In the context of cancer , these compounds can induce programmed cell death, or apoptosis, through various signaling cascades.

Experimental Protocols

General Synthesis of N-Substituted Isoindoline-1,3-diones

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[6]

Detailed Methodology:

-

Reaction Setup: Equimolar amounts of phthalic anhydride and the desired primary amine are dissolved in a suitable solvent, such as glacial acetic acid or benzene.[6][8]

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from several hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[7]

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice water to precipitate the crude product.[8]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.[7][8]

-

Characterization: The structure and purity of the final compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the N-substituted isoindoline-1,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is used to determine the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.[12]

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution, acetylthiocholine iodide (the substrate), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Inhibitor Addition: The N-substituted isoindoline-1,3-dione derivative (the inhibitor) at various concentrations is added to the wells.

-

Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined from the dose-response curve.[12]

Conclusion

N-substituted isoindoline-1,3-diones represent a versatile and promising class of compounds with a wide range of biological activities. The ease of their synthesis and the ability to readily modify their structure allow for the fine-tuning of their pharmacological properties. The data and methodologies presented in this guide highlight the significant potential of these derivatives in the development of new therapeutic agents for a variety of diseases. Further research, including in-depth structure-activity relationship (SAR) studies and in vivo evaluations, will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. This compound, a derivative of phthalimide, serves as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is the hydrochloride salt of N-(3-aminopropyl)phthalimide. The core structure consists of an isoindoline-1,3-dione moiety, also known as phthalimide, connected to a primary amine via a propyl linker. The protonation of the terminal amine with hydrochloric acid forms the stable hydrochloride salt.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride | |

| Synonyms | N-(3-Aminopropyl)phthalimide hydrochloride | [1] |

| CAS Number | 121821-01-0 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 240.69 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione (Gabriel Synthesis)

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding over-alkylation. The process involves the N-alkylation of phthalimide followed by hydrazinolysis to release the primary amine.

Caption: General synthetic workflow for the target compound.

Experimental Protocol (General Procedure):

-

N-Alkylation: To a solution of potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF), add 1-bromo-3-chloropropane. The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water, leading to the precipitation of the crude N-(3-chloropropyl)phthalimide. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

-

Hydrazinolysis: The N-(3-chloropropyl)phthalimide is then treated with hydrazine hydrate in a solvent like ethanol and refluxed. This step cleaves the phthalimide group, releasing the desired 3-chloropropylamine.

-

Alternative to Hydrazinolysis (for direct amine synthesis): A more direct route involves the reaction of phthalic anhydride with 1,3-diaminopropane.

-

Hydrochloride Salt Formation: The resulting free amine, 2-(3-aminopropyl)isoindoline-1,3-dione, is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). A solution of hydrochloric acid (either concentrated or as a solution in a solvent like isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data

While specific experimental spectra for this compound were not found in the searched literature, the following tables summarize the expected characteristic spectral data based on the analysis of closely related N-substituted phthalimide derivatives.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Aromatic protons of the phthalimide ring |

| ~3.8 | t | 2H | -N-CH₂ -CH₂-CH₂-NH₃⁺ |

| ~3.1 | t | 2H | -N-CH₂-CH₂-CH₂ -NH₃⁺ |

| ~2.1 | quint | 2H | -N-CH₂-CH₂ -CH₂-NH₃⁺ |

| Broad signal | s | 3H | -NH₃⁺ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbons (C=O) of the imide |

| ~134 | Aromatic quaternary carbons |

| ~132 | Aromatic CH carbons |

| ~123 | Aromatic CH carbons |

| ~38 | -N-CH₂ -CH₂-CH₂-NH₃⁺ |

| ~37 | -N-CH₂-CH₂-CH₂ -NH₃⁺ |

| ~27 | -N-CH₂-CH₂ -CH₂-NH₃⁺ |

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | N-H stretching (broad, from -NH₃⁺) |

| ~1770 and ~1710 | Asymmetric and symmetric C=O stretching of imide |

| ~1600 | N-H bending of -NH₃⁺ |

| ~1400 | C-N stretching |

| ~720 | C-H bending of ortho-disubstituted benzene |

Table 5: Predicted Mass Spectrometry Data

| m/z Value (for the free amine) | Assignment |

| ~218 | [M]⁺, molecular ion of the free amine, 2-(3-aminopropyl)isoindoline-1,3-dione. |

| Various fragment ions | Corresponding to the loss of parts of the propylamino chain and fragmentation of the phthalimide ring. |

Applications in Research and Drug Development

This compound is a versatile intermediate with applications in several areas of chemical and pharmaceutical research.[1]

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of more complex bioactive molecules.[1] The primary amine provides a reactive handle for further functionalization, allowing for the introduction of pharmacophores or linking to other molecular scaffolds. The isoindoline-1,3-dione moiety itself is present in a number of biologically active compounds.

-

Linker Chemistry: The aminopropyl chain acts as a flexible linker, making this compound useful in the development of probes, affinity ligands, and in the construction of molecules for targeted drug delivery systems.

-

Materials Science: The amine functionality allows for its incorporation into polymers and onto surfaces to modify their properties, for example, to improve adhesion or to introduce specific functionalities.[1]

While the isoindoline-1,3-dione scaffold is known to be present in molecules with a wide range of biological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects, specific biological activities or signaling pathway interactions for this compound have not been detailed in the surveyed literature. Its primary role appears to be that of a versatile chemical intermediate.

Disclaimer: The experimental protocols and spectral data provided in this guide are based on general chemical principles and data from closely related compounds due to the lack of specific experimental details for this compound in the available literature. Researchers should adapt and optimize these procedures as necessary and confirm the identity and purity of their synthesized material using appropriate analytical techniques.

References

An In-depth Technical Guide on the Solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific salt, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The protocols and data presentation formats outlined herein are designed to assist researchers in generating reliable and comparable solubility data, crucial for applications ranging from reaction chemistry to formulation development.

Introduction

This compound, also known as N-(3-aminopropyl)phthalimide hydrochloride, is a versatile chemical intermediate.[1] Its structure, featuring a primary amine and a phthalimide group, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of its hydrochloride salt form is critical for its effective use in organic synthesis, purification, and formulation. Amine hydrochlorides generally exhibit increased solubility in polar solvents compared to their free base counterparts, a principle that guides the selection of solvents for study.[2]

Theoretical Considerations

The solubility of a compound is influenced by several factors, including the polarity of the solute and the solvent, temperature, and the crystalline structure of the solid. For this compound, the presence of the ionic hydrochloride group significantly increases its polarity compared to the free amine. Therefore, it is expected to have higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) than in non-polar organic solvents (e.g., hexane, toluene).

The general principle of "like dissolves like" suggests that solvents capable of hydrogen bonding and ion-dipole interactions will be more effective at solvating this salt. The phthalimide moiety, while containing polar carbonyl groups, also has a non-polar aromatic ring system, which may contribute to some solubility in less polar solvents.[3][4]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | HPLC, UV-Vis | |||

| Ethanol | Polar Protic | HPLC, UV-Vis | |||

| Isopropanol | Polar Protic | HPLC, UV-Vis | |||

| n-Butanol | Polar Protic | HPLC, UV-Vis | |||

| Acetone | Polar Aprotic | HPLC, UV-Vis | |||

| Acetonitrile | Polar Aprotic | HPLC, UV-Vis | |||

| Dichloromethane | Non-polar | HPLC, UV-Vis | |||

| Toluene | Non-polar | HPLC, UV-Vis | |||

| Hexane | Non-polar | HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.[5][6][7]

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Caption: A flowchart of the shake-flask method for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is ensured when undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Shake the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Calculation:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

4.4. Logical Diagram for Solubility Classification

The following diagram illustrates a logical process for classifying the solubility of the compound based on experimental observations.

Caption: A decision-making diagram for ensuring saturation in solubility experiments.

Conclusion

This technical guide provides a framework for the systematic determination and presentation of the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided templates, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the scientific community, particularly for those in drug development and chemical synthesis, as it underpins critical decisions in process development, formulation, and purification strategies. The generation and dissemination of such fundamental physicochemical data are strongly encouraged to advance the collective understanding and application of this important chemical compound.

References

Spectroscopic Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride. This compound, a derivative of phthalimide, is of significant interest in medicinal chemistry and drug development due to its versatile structure, which serves as a building block for more complex molecules.[1][2] This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide ring) |

| ~3.8 | Triplet | 2H | -CH₂- (alpha to phthalimide nitrogen) |

| ~3.0 | Triplet | 2H | -CH₂- (alpha to amine group) |

| ~2.1 | Multiplet | 2H | -CH₂- (beta to both nitrogens) |

| ~8.2 (broad) | Singlet | 3H | -NH₃⁺ protons |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (imide carbonyls) |

| ~134 | Aromatic C-H |

| ~132 | Aromatic C (quaternary) |

| ~123 | Aromatic C-H |

| ~38 | -CH₂- (alpha to phthalimide nitrogen) |

| ~37 | -CH₂- (alpha to amine group) |

| ~25 | -CH₂- (beta to both nitrogens) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (ammonium) |

| ~1770 and ~1710 | Strong | C=O stretch (asymmetric and symmetric imide) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1470 | Medium | C-H bend (alkane) |

| ~1390 | Medium | C-N stretch |

| ~720 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 204 | [M-HCl]⁺ (Molecular ion of the free base) |

| 187 | [M-HCl-NH₃]⁺ |

| 160 | [Phthalimide+H]⁺ |

| 148 | [Phthalimide]⁺ |

| 130 | [C₈H₄O]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Sample Preparation: As a solid sample, the spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water.

-

Data Acquisition: The solution is infused into the ESI source, where the sample is ionized. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectroscopic Data.

References

An In-depth Technical Guide to the Therapeutic Targets of Isoindoline-1,3-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a prominent pharmacophore in medicinal chemistry, has given rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. From the notorious thalidomide to novel targeted therapies, compounds bearing this heterocyclic core have demonstrated significant potential in treating a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindoline-1,3-dione derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Areas and Molecular Targets

Isoindoline-1,3-dione compounds exert their therapeutic effects by modulating the activity of a variety of molecular targets. The primary areas of investigation and their associated targets are summarized below.

Anticancer Activity

The anticancer properties of isoindoline-1,3-dione derivatives are perhaps the most extensively studied. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms.

Key Targets:

-

Cereblon (CRBN): This protein is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide bind to Cereblon, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for multiple myeloma cell survival.[1]

-

p90 Ribosomal S6 Kinase 2 (RSK2): A serine/threonine kinase involved in the MAPK signaling pathway, RSK2 is overexpressed in several cancers.[2] Isoindoline-1,3-dione derivatives have been developed as inhibitors of RSK2, thereby interfering with cancer cell growth and proliferation.[2]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): This enzyme plays a crucial role in DNA single-strand break repair.[3] Inhibition of PARP-1 by isoindoline-1,3-dione compounds can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

-

Tyrosine Kinases: Some isoindoline-1,3-dione derivatives have shown inhibitory effects against various tyrosine kinases, which are critical for cancer cell signaling and survival.[4]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | Assay | IC50 / CC50 | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity | 0.26 µg/mL | [5] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myeloid leukemia) | Cytotoxicity | 3.81 µg/mL | [5] |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | BrdU assay | 19.41 ± 0.01 μM | [6] |

| Compound 37 (1,2,4-triazole derivative) | A549 (Lung carcinoma) | Not specified | 6.76 μM | [7] |

| Compound 37 (1,2,4-triazole derivative) | HepG2 (Hepatocellular carcinoma) | Not specified | 9.44 μM | [7] |

| Compound 7 (RSK2 inhibitor) | RSK2 enzyme | Kinase assay | 0.47 μM | [2] |

| (S)-13 (NMS-P515) | PARP-1 enzyme | Biochemical assay (Kd) | 0.016 μM | [3] |

| (S)-13 (NMS-P515) | Cellular assay | PAR synthesis abrogation | 0.027 μM | [3] |

Anti-inflammatory Activity

Isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of cytokine production and the inhibition of key inflammatory enzymes.

Key Targets:

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain isoindoline-1,3-dione compounds suppress the production of TNF-α from monocytes and macrophages.[8][9]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Several aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2.[10]

Quantitative Data on Anti-inflammatory Activity:

| Compound | Target | Assay | Inhibition / Effect | Reference |

| ZM compounds (general) | TNF-α | In vitro cytokine modulation | Suppression from monocytes/macrophages | [8] |

| ZM5 | TGF-β | In vitro cytokine modulation | Enhanced production from CD4+CD25+ cells | [8] |

| ZM4 | COX-2 | Enzyme inhibition | 28%, 91%, and 44% inhibition at 2, 5, and 10 μM, respectively | [10] |

| Compound H (arylpiperazine derivative) | COX-2 | Enzyme inhibition | Potent inhibitor | [11] |

Neuroprotective and Anti-neurodegenerative Activity

The potential of isoindoline-1,3-dione compounds in treating neurodegenerative diseases like Alzheimer's disease is an emerging area of research. Their mechanisms of action include enzyme inhibition and modulation of oxidative stress pathways.

Key Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[12][13]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor regulates the expression of antioxidant proteins that protect against oxidative stress-induced neuronal damage. Some isoindoline-1,3-dione derivatives have been shown to upregulate Nrf2 and its associated genes.[14]

Quantitative Data on Neuroprotective Activity:

| Compound | Target | Assay | IC50 | Reference |

| Compounds 7a and 7f (para-fluoro substituted) | AChE | Enzyme inhibition | 2.1 μM | [12] |

| Compound 3b | human AChE | Enzyme inhibition | 0.361 μM | [13] |

| Compound 15b | EeAChE | Enzyme inhibition | 0.034 μM | [15] |

| Compound 13b | EeAChE | Enzyme inhibition | 0.219 μM | [15] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

References

- 1. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]

- 2. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]